STING Degrader-1: First-in-Class PROTAC with In Vivo Validation in a Disease-Relevant Murine Model
STING Degrader-1 (SP23) is distinguished from other STING-targeting PROTACs, such as UNC9036 and PROTAC STING degrader-2, by its validated in vivo anti-inflammatory efficacy in a clinically relevant model of acute kidney injury (AKI). In a cisplatin-induced AKI mouse model, treatment with STING Degrader-1 significantly reduced renal inflammation and injury markers [1]. In contrast, UNC9036 and PROTAC STING degrader-2, while demonstrating superior in vitro potency (DC50 values of 227 nM and 0.53 μM, respectively ), lack published in vivo efficacy data in a disease model, limiting their immediate translational relevance.
| Evidence Dimension | In Vivo Anti-Inflammatory Efficacy |
|---|---|
| Target Compound Data | Significant reduction in renal inflammation and injury markers in a cisplatin-induced AKI mouse model |
| Comparator Or Baseline | UNC9036 and PROTAC STING degrader-2: No published in vivo efficacy data in a disease model |
| Quantified Difference | Not quantifiable due to absence of comparator data; qualitative advantage of validated in vivo activity |
| Conditions | Cisplatin-induced acute kidney injury (AKI) mouse model (C57BL/6 mice, 20 mg/kg cisplatin, i.p.; STING Degrader-1 dosed at 10 mg/kg, i.p., daily for 3 days) |
Why This Matters
Validated in vivo efficacy in a disease model provides direct, actionable evidence for translational research and reduces the risk of late-stage failure when selecting a compound for preclinical studies.
- [1] Liu, J., et al. (2022). Novel CRBN-Recruiting Proteolysis-Targeting Chimeras as Degraders of Stimulator of Interferon Genes with In Vivo Anti-Inflammatory Efficacy. Journal of Medicinal Chemistry, 65(9), 6593-6611. View Source
